molecular formula C15H10FNO3 B6376954 MFCD18314490 CAS No. 1261975-83-0

MFCD18314490

Cat. No.: B6376954
CAS No.: 1261975-83-0
M. Wt: 271.24 g/mol
InChI Key: HXRRZWWUWLHTOW-UHFFFAOYSA-N
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Description

Hypothetical Historical Trajectory and Evolution of Research Focus

For any given compound, the research journey typically begins with its initial synthesis or isolation. Early-stage research would focus on fundamental characterization, including its structural elucidation and basic physical and chemical properties. Over time, if the compound shows promise, the research focus might evolve to explore its reactivity, potential biological activity, and applications in various fields. As no published research exists for MFCD18314490, it is not possible to trace any such historical development.

Assessing Current Scholarly Significance

The scholarly significance of a compound is determined by its contribution to scientific knowledge and its potential for practical application. This can range from being a key intermediate in the synthesis of other important molecules to possessing unique therapeutic or material properties. Without any published studies, this compound currently holds no discernible scholarly significance in the chemical and biological sciences.

Overview of General Methodological Approaches in Chemical Research

The investigation of chemical compounds employs a variety of methodological approaches to ensure a thorough and validated understanding. These methods can be broadly categorized and are often used in combination to provide a comprehensive picture.

Qualitative and Quantitative Integration in Research Synthesis

In chemical research, both qualitative and quantitative data are essential. Qualitative analysis focuses on identifying the components of a substance, while quantitative analysis measures the amount of each component. capitalresin.com The integration of these two approaches provides a more complete understanding of a chemical entity. evalcommunity.com

Qualitative techniques, such as spectroscopy and chromatography, help in determining the structure and purity of a compound. Quantitative methods, like titration and gravimetric analysis, provide precise measurements of concentration and yield. solubilityofthings.com This combination is crucial for everything from quality control in manufacturing to the development of new pharmaceuticals. capitalresin.com The synergy between these methods allows researchers to move from identifying a substance to understanding its behavior in a measurable and predictable way. nih.gov

Interactive Data Table: Integration of Analytical Techniques

Research PhaseQualitative MethodsQuantitative MethodsIntegrated Goal
Discovery Spectroscopy (NMR, IR, MS) to identify molecular structure.Elemental analysis to determine empirical formula.To confirm the identity and composition of a new compound.
Development Chromatographic methods (TLC, HPLC) to assess purity.Titration to determine the concentration of a solution.To develop a reliable synthesis and purification protocol.
Application Bioassays to observe a biological effect.Dose-response curves to measure the potency of the effect.To characterize the activity and potential utility of the compound.

Action Research Principles in Discovery and Development

Action research is a cyclical process of planning, acting, observing, and reflecting, which can be applied to chemical discovery and development. rsc.org This approach is particularly useful in optimizing reaction conditions or developing new synthetic routes. Researchers can design an experiment (plan), carry it out (act), analyze the results (observe), and then use that information to inform the next experiment (reflect). rsc.org

This iterative process allows for continuous improvement and adaptation based on empirical evidence. In the context of drug discovery, for example, action research principles can guide the modification of a lead compound to improve its efficacy or reduce its toxicity. nih.gov The collaborative and reflective nature of action research can also foster innovation within research teams. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-cyano-3-hydroxyphenyl)-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)12-4-11(5-13(16)6-12)9-2-3-10(8-17)14(18)7-9/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRRZWWUWLHTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684935
Record name Methyl 4'-cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-83-0
Record name Methyl 4'-cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of Mfcd18314490

Seminal Synthetic Routes to MFCD18314490

One of the foundational methods for the synthesis of 3-amino-3-arylpropionic acids, including the 4-fluoro derivative (this compound), is a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia. A documented example of this approach involves the reaction of 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol. google.com This reaction is heated under reflux for several hours. Upon cooling, the product crystallizes and can be isolated by filtration. This method represents a variation of the Mannich reaction or a reductive amination followed by condensation, providing a direct and accessible route to the target β-amino acid.

The table below outlines a typical procedure based on this seminal approach. google.com

Reactants Reagents/Solvents Conditions Yield
4-FluorobenzaldehydeMalonic acid, Ammonium acetate, EthanolReflux, 8 hours80%

This data is based on a representative procedure for a closely related analogue described in the cited patent. google.com

Contemporary Advancements in Asymmetric Synthesis of this compound

The production of enantiomerically pure β-amino acids is of paramount importance for their application in pharmaceuticals and bioactive peptides. While specific literature on the asymmetric synthesis of this compound is not extensively detailed, contemporary strategies for analogous fluorinated and aromatic amino acids provide a clear framework for how this can be achieved. Modern methods often rely on chiral auxiliaries or catalysts to control the stereochemical outcome.

Key strategies applicable to the asymmetric synthesis of this compound include:

Chiral Auxiliary-Mediated Synthesis : This approach involves temporarily attaching a chiral molecule (the auxiliary) to a substrate to direct a stereoselective reaction. For example, Evans chiral oxazolidinones have been used to synthesize fluorinated amino acid derivatives with high stereoselectivity. scribd.com

Catalytic Asymmetric Synthesis : This advanced method uses a chiral catalyst to produce an enantiomerically enriched product. Chiral Ni(II) complexes, for instance, have proven effective in the asymmetric synthesis of a wide range of fluorinated α-amino acids, a methodology that could be adapted for β-amino acids. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

A comparison of these general strategies is presented below.

Strategy Principle Typical Reagents/Catalysts Advantages
Chiral AuxiliaryCovalent attachment of a chiral molecule to guide stereoselective bond formation.Evans Oxazolidinones, Schöllkopf bis-lactim ethersHigh diastereoselectivity, reliable methods.
Asymmetric CatalysisUse of a substoichiometric amount of a chiral catalyst to generate a chiral product.Chiral Ni(II) complexes, Rhodium- or Ruthenium-based catalysts with chiral ligands.High atom economy, catalytic nature allows for large-scale synthesis.

Sustainable and Environmentally Benign Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for amino acid synthesis. rsc.org These approaches aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions compared to traditional methods. researchgate.net

Potential sustainable routes for the synthesis of this compound and related β-amino acids include:

Catalytic 'Hydrogen Borrowing' : This efficient process involves the amination of β-hydroxy acid esters using a catalyst. The methodology is considered waste-free as it proceeds through a temporary oxidation of the alcohol, followed by imine formation and subsequent reduction, with water being the primary byproduct. springernature.com

Photochemical Methods : Metal-free, energy-transfer-enabled reactions offer a mild and highly regioselective pathway for the aminocarboxylation of alkenes or arenes. nih.gov These methods can install both the amine and ester functionalities in a single step under mild conditions, avoiding the need for prefunctionalized substrates.

Biocatalysis : The use of enzymes offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While biosynthesis of β-alanine is established, the development of engineered enzymes for the synthesis of non-natural β-amino acids like this compound is a promising area of research. researchgate.net

Approach Description Key Advantages
Hydrogen Borrowing CatalysisAmination of alcohols using a catalyst that temporarily "borrows" hydrogen, forming water as the only byproduct. springernature.comHigh atom economy, waste reduction.
Photochemical SynthesisUtilizes light energy to drive reactions, often under metal-free conditions. nih.govMild reaction conditions, high functional group tolerance.
BiocatalysisEmploys enzymes to catalyze specific reactions. researchgate.netHigh stereoselectivity, aqueous reaction conditions, biodegradable catalysts.

Strategic Derivatization and Analogue Design of this compound

The strategic design of derivatives of this compound is primarily driven by its potential use in medicinal chemistry. As a β-amino acid, its incorporation into peptides or small molecules can confer valuable properties. The principles of rational design focus on modifying the core structure to enhance biological activity, improve pharmacokinetic properties, or probe interactions with a biological target. nih.govnih.gov

Key design principles include:

Peptidomimetics and Conformational Constraint : Replacing standard α-amino acids with β-amino acids like this compound can create peptides (known as β-peptides) with more stable and predictable secondary structures, such as helices and sheets. acs.orgmdpi.com This conformational rigidity can lead to higher binding affinity and selectivity for biological targets.

Increased Proteolytic Stability : Peptides containing β-amino acids are often significantly more resistant to degradation by proteases in the body. acs.org This increased stability enhances the half-life and bioavailability of peptide-based drugs.

Modulation of Physicochemical Properties : The 4-fluorophenyl group can be further modified to alter properties like lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, adding or moving substituents on the aromatic ring can fine-tune the molecule's interaction with a target protein.

Design Principle Structural Modification Intended Outcome
Conformational ConstraintIncorporation into a peptide backbone.Stabilization of specific secondary structures (β-turns, helices), enhanced target binding. nih.govacs.org
Enhanced StabilityUse as a replacement for natural α-amino acids.Increased resistance to enzymatic degradation, longer biological half-life. acs.org
Physicochemical TuningModification of the carboxylic acid, amine, or aromatic ring.Improved solubility, membrane permeability, and metabolic profile.

To explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis are powerful tools. nih.gov These technologies enable the rapid generation of large, diverse collections (libraries) of related compounds for screening against biological targets. researchgate.net

The synthesis of a library of this compound derivatives would typically employ solid-phase synthesis. americanpeptidesociety.org In this technique, the core molecule is attached to a solid support (a resin bead), and subsequent chemical modifications are carried out in a stepwise fashion. A common and powerful method for creating large libraries is the "split-mix" or "one-bead-one-compound" approach. americanpeptidesociety.orgresearchgate.net

The key steps in this process are:

Splitting : The resin beads are divided into multiple portions.

Coupling : A different building block (e.g., an amino acid or another acylating agent) is added to each portion.

Mixing : All the resin portions are recombined into a single pool.

By repeating this split-mix cycle, a vast number of unique compounds can be synthesized, with each bead holding a single, distinct chemical entity. americanpeptidesociety.org These libraries can then be screened en masse to identify "hit" compounds with desired biological activity. manuscriptpoint.com

Step Action Purpose
1. AttachmentCovalently link the this compound scaffold to a solid support (resin).To facilitate purification by simple filtration and washing.
2. SplitDivide the resin into multiple reaction vessels.To allow for the introduction of diverse building blocks in the next step.
3. CoupleReact each portion of the resin with a different chemical building block.To create structural diversity across the library.
4. Mix (Pool)Recombine all portions of the resin.To ensure randomization for the next cycle of diversification.
5. Cleavage & ScreeningRelease the compounds from the resin and test for biological activity.To identify active compounds from the library.

Mechanistic Elucidation of Mfcd18314490 S Biological Activity

Identification and Characterization of Molecular Targets for Gefitinib

While the primary target of Gefitinib is the EGFR, proteomic studies have revealed that it can also interact with other protein kinases. aacrjournals.org A proteomic approach to profile the cellular targets of Gefitinib identified several other putative targets, including both protein tyrosine kinases and serine/threonine kinases. aacrjournals.org

Some of the identified molecular targets for Gefitinib include:

Epidermal Growth Factor Receptor (EGFR) drugbank.com

Cyclin G-associated kinase (GAK) d-nb.info

Receptor-interacting serine/threonine-protein kinase 2 (RICK/RIPK2) aacrjournals.org

Src family kinases like Lyn aacrjournals.org

Ephrin type-B receptor 4 (EphB4) aacrjournals.org

Calcium/calmodulin-dependent protein kinase II (CaMKII) aacrjournals.org

Aurora A kinase aacrjournals.org

Table 1: Selected Molecular Targets of Gefitinib

Target Protein Protein Family Significance Reference
EGFR Receptor Tyrosine Kinase Primary target in non-small cell lung cancer drugbank.com
GAK Serine/Threonine Kinase Off-target with implications for viral infections d-nb.info
RICK (RIPK2) Serine/Threonine Kinase Potent off-target with potential for alternative cellular effects aacrjournals.org
Lyn Src Family Tyrosine Kinase Potential off-target identified through proteomic screening aacrjournals.org

Gefitinib acts as a type I kinase inhibitor, meaning it binds to the active conformation of the kinase. d-nb.info It is an ATP-competitive inhibitor, binding to the ATP-binding pocket in the kinase domain of EGFR. drugbank.commdpi.com This binding is non-covalent and reversible. mdpi.com The interaction is particularly effective in EGFR with activating mutations, such as deletions in exon 19 or the L858R point mutation in exon 21, which are found in a subset of non-small cell lung cancers. ahdbonline.com These mutations are thought to stabilize the active conformation of the kinase domain, thereby increasing its affinity for Gefitinib. aacrjournals.org

In the case of its off-target GAK, Gefitinib has been shown to bind in two different modes. d-nb.info The first is at the ATP binding pocket, similar to its interaction with EGFR. d-nb.info The second is a novel binding site adjacent to the activation segment, where it disrupts conserved hydrogen bonds necessary for catalytic activity. d-nb.info

Gefitinib's primary role is as an enzyme inhibitor. It competitively inhibits the tyrosine kinase activity of EGFR. drugbank.com The inhibitory potency of Gefitinib can be quantified by its half-maximal inhibitory concentration (IC50) value. For wild-type EGFR, the IC50 for Gefitinib is in the nanomolar range. aacrjournals.org Interestingly, its inhibitory effect on the serine/threonine kinases RICK and GAK is also potent, with IC50 values of approximately 50 and 90 nmol/L, respectively. aacrjournals.org

Gefitinib is metabolized by cytochrome P450 enzymes, and it can also act as an inhibitor of some of these enzymes. aacrjournals.orgnih.gov For example, it has been shown to competitively inhibit CYP2D6 activity. researchgate.netnih.gov The inhibition constant (Ki) for this interaction varies among different genetic variants of CYP2D6. researchgate.netnih.gov

Table 2: Enzyme Kinetic Parameters for Gefitinib

Enzyme Type of Interaction Kinetic Parameter Value Reference
EGFR (wild-type) Inhibition IC50 ~25-100 nM aacrjournals.orgaacrjournals.org
RICK (RIPK2) Inhibition IC50 ~50 nmol/L aacrjournals.org
GAK Inhibition IC50 ~90 nmol/L aacrjournals.org
CYP2D6.1 (wild-type) Inhibition Ki Varies by study researchgate.netnih.gov
CYP2D6.10 Inhibition Ki 2.5-fold higher than wild-type nih.gov

Structural studies have provided detailed insights into how Gefitinib interacts with its targets. The crystal structure of the Gefitinib-EGFR complex reveals that the anilinoquinazoline (B1252766) core of Gefitinib sits (B43327) in the ATP binding pocket. mdpi.com The nitrogen atom of the quinazoline (B50416) ring forms a crucial hydrogen bond with the backbone amide of a methionine residue in the hinge region of the kinase domain. d-nb.infomdpi.com

Structural analysis of Gefitinib in complex with the kinase domain of GAK has shown two distinct binding modes. d-nb.infonih.gov In both forms, one molecule of Gefitinib occupies the ATP binding pocket. d-nb.info In the second form, an additional molecule of Gefitinib binds to a novel hydrophobic groove near the activation segment, disrupting the kinase's catalytic machinery. d-nb.infonih.gov

Cellular and Subcellular Modulatory Effects of Gefitinib

The binding of Gefitinib to EGFR leads to the inhibition of its kinase activity, which in turn affects a multitude of downstream cellular processes. This includes the modulation of intracellular signaling pathways and widespread changes in the transcriptome and proteome of the cell.

By inhibiting EGFR, Gefitinib blocks the activation of several key intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. aacrjournals.orgspandidos-publications.com

Key signaling pathways affected by Gefitinib include:

PI3K/AKT/mTOR Pathway: Gefitinib treatment leads to a decrease in the phosphorylation of AKT and mTOR, key components of this pro-survival pathway. spandidos-publications.comspandidos-publications.com This inhibition can induce autophagy and apoptosis in cancer cells. spandidos-publications.com

RAS/RAF/MEK/ERK Pathway: Inhibition of EGFR by Gefitinib also suppresses the activation of the ERK1/2 pathway, which is involved in cell proliferation. aacrjournals.org The sensitivity of cancer cells to Gefitinib has been correlated with their dependence on this pathway for proliferation. aacrjournals.org

STAT Signaling: The activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, can be downregulated by Gefitinib. spandidos-publications.com

Exposure of cancer cells to Gefitinib induces significant changes in their gene and protein expression profiles. Transcriptomic analyses have been used to identify gene signatures that can predict the sensitivity of tumors to Gefitinib. researchgate.netnih.gov For instance, the expression levels of genes like RNF11 and NTPCR have been shown to correlate with the response to Gefitinib. researchgate.net

Proteomic studies have been instrumental in identifying not only the direct targets of Gefitinib but also the broader changes in the cellular proteome following treatment. aacrjournals.orgaacrjournals.org Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), have been used to measure changes in protein abundance in response to Gefitinib. aacrjournals.org These studies have revealed alterations in proteins involved in various cellular processes, including cell adhesion, metabolism, and protein translation. aacrjournals.orgmdpi.com

Table 3: Examples of Transcriptomic and Proteomic Changes Induced by Gefitinib

Omics Level Molecule Change in Expression Implication Reference
Transcriptomic RNF11 Correlates with response Predictive biomarker for Gefitinib sensitivity researchgate.net
Transcriptomic NTPCR Correlates with response Predictive biomarker for Gefitinib sensitivity researchgate.net
Proteomic Nicotinamide N-methyltransferase (NNMT) Upregulated in resistant cells Associated with acquired resistance mdpi.com
Proteomic AXL receptor tyrosine kinase Elevated in resistant cells Associated with a mesenchymal-like state and resistance mdpi.com

Metabolomic Perturbations Induced by MFCD18314490

Comprehensive metabolomic analyses are crucial for understanding the systemic effects of a chemical compound. This involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, this would entail exposing a biological system (such as cell cultures or animal models) to the compound and subsequently analyzing the changes in the metabolome. Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are often employed for this purpose. nih.govnih.gov

A typical study would aim to identify significant alterations in metabolic pathways. For instance, researchers might observe perturbations in amino acid metabolism, glycolysis, or lipid metabolism, which could indicate the compound's primary targets or off-target effects. nih.gov The data gathered from such an analysis would be statistically processed using methods like principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) to identify the metabolites most significantly affected by this compound. nih.gov

Table 1: Hypothetical Metabolomic Changes Induced by this compound

Metabolite ClassExample MetabolitesObserved ChangePotential Implication
Amino AcidsAlanine, Glycine, ProlineUpregulatedAltered protein synthesis or energy metabolism
SugarsGlucose, FructoseDownregulatedInhibition of glycolysis
Organic AcidsLactate, PyruvateAlteredDisruption of the citric acid cycle
LipidsFatty acids, CholesterolUpregulatedImpact on cell membrane composition or signaling

Biophysical Characterization of this compound-Biomolecule Interactions

Understanding the direct physical interactions between this compound and its biological targets is fundamental to elucidating its mechanism of action. A variety of biophysical techniques can be employed to characterize these interactions, providing data on binding affinity, kinetics, thermodynamics, and stoichiometry. ceitec.cznih.gov

Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the heat changes upon binding, yielding information on the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. technion.ac.il Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are other powerful methods that can provide real-time data on the association and dissociation rates of the compound with its target biomolecule. technion.ac.ilmalvernpanalytical.com Furthermore, techniques like Microscale Thermophoresis (MST) can determine binding affinities by measuring changes in molecular mobility along a temperature gradient. technion.ac.il

Table 2: Biophysical Techniques for Analyzing this compound-Biomolecule Interactions

TechniqueInformation ObtainedSample RequirementsThroughput
Isothermal Titration Calorimetry (ITC)Affinity (Kd), Enthalpy (ΔH), Stoichiometry (n)High concentration, pure samplesLow
Surface Plasmon Resonance (SPR)Kinetics (kon, koff), Affinity (Kd)Immobilized target, soluble analyteMedium to High
Bio-Layer Interferometry (BLI)Kinetics (kon, koff), Affinity (Kd)Can work with crude samplesHigh
Microscale Thermophoresis (MST)Affinity (Kd)Low sample consumption, fluorescent label often neededHigh
Analytical Ultracentrifugation (AUC)Stoichiometry, conformational changesPure samplesLow

Computational and Systems Biology Approaches to this compound Mechanism of Action

Computational and systems biology approaches offer powerful tools to predict and analyze the complex biological effects of compounds like this compound. These in silico methods can integrate diverse datasets to build predictive models of a compound's activity and disposition. news-medical.netjapsonline.com

Network Pharmacology Analysis of this compound

Network pharmacology is utilized to explore the complex interactions between a drug, its potential targets, and associated diseases from a systems-level perspective. mdpi.comxiahepublishing.com For this compound, this would involve constructing a "drug-target-disease" network. frontiersin.org The process typically begins by identifying potential protein targets of the compound through database searches or computational predictions.

Subsequently, these targets are mapped onto protein-protein interaction (PPI) networks and pathway databases (like the Kyoto Encyclopedia of Genes and Genomes, KEGG) to identify key biological pathways and processes that may be modulated by this compound. mdpi.comnih.gov This analysis can reveal that the compound may act on multiple targets within a signaling pathway, such as the PI3K-Akt or MAPK signaling pathways, which are common in various physiological and pathological processes. frontiersin.orgnih.gov

Table 3: Key Elements of a Network Pharmacology Study for this compound

Analysis StepDescriptionKey Outputs
Target IdentificationPredicting or identifying proteins that this compound may bind to.A list of potential molecular targets.
Network ConstructionBuilding a network of interactions between the compound, its targets, and other related proteins.A visual "drug-target-disease" interaction map.
Pathway Enrichment AnalysisIdentifying biological pathways that are significantly enriched with the compound's targets.Identification of key signaling pathways (e.g., PI3K-Akt, MAPK). frontiersin.org
Hub Gene IdentificationPinpointing highly connected nodes (proteins) in the network, which may be critical for the compound's effect.A list of core target proteins (e.g., AKT1, TNF, VEGFA). nih.gov

In Silico Modeling of this compound Absorption and Distribution in Biological Systems

In silico models are instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its biological activity and disposition. nih.govmdpi.com Physiologically-based pharmacokinetic (PBPK) modeling, for instance, can simulate the fate of this compound in the body. mdpi.com

Exploration of Biological Activities Associated with Mfcd18314490

Antimicrobial Research Involving Pyrazole (B372694) Derivatives

The pyrazole nucleus is a core structure in many compounds exhibiting antimicrobial properties. bohrium.com Derivatives of pyrazole have been synthesized and evaluated for their efficacy against a variety of microbial pathogens, demonstrating the therapeutic potential of this class of compounds. researchgate.netnih.gov

Antibacterial Efficacy Studies of Pyrazole Derivatives Against Pathogenic Strains

The antibacterial potential of pyrazole derivatives has been a subject of considerable research. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. bohrium.com For instance, a study on novel pyrazole-4-carboxamide derivatives demonstrated their antibacterial activity. japsonline.com Another research effort focusing on 4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives identified compounds with potent growth inhibition of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL for certain derivatives. acs.org The structural features of these pyrazole compounds play a crucial role in their antibacterial efficacy. acs.org

Antifungal Properties of Pyrazole-4-Carboxamides

The antifungal activity of pyrazole derivatives is a significant area of investigation. nih.govjapsonline.com Research has shown that specific structural modifications to the pyrazole ring can lead to potent antifungal agents. A study focused on the design and synthesis of 5-chloro-pyrazolecarboxamide derivatives, which are structurally similar to MFCD18314490, revealed their antifungal potential. One of the synthesized compounds, 5-Chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide , a close analog of this compound, was among the derivatives synthesized, highlighting the interest in this particular chemical scaffold for antifungal research. nih.gov The study evaluated these compounds against various fungal strains, indicating that the pyrazole-4-carboxamide core is a promising framework for the development of new antifungal agents. nih.gov

Compound ClassFungal Strains TestedActivity Noted
5-Chloro-pyrazolecarboxamide DerivativesVarious fungal strainsAntifungal potential

Antiviral Investigations of Pyrazole Derivatives

The antiviral potential of pyrazole derivatives has been explored against a range of viruses. researchgate.netresearchgate.net Studies have shown that certain pyrazole compounds can interfere with viral replication. globalresearchonline.net For example, a series of novel pyrazole amide derivatives were designed and synthesized to target the Tobacco Mosaic Virus (TMV) coat protein. mdpi.com The bioassays indicated that these compounds possessed promising anti-TMV activity. mdpi.com While TMV is a plant virus, this research underscores the potential of the pyrazole scaffold in developing agents with antiviral properties. Other reviews have also noted the antiviral activity of pyrazolo[3,4-d]pyrimidines, a class of fused pyrazole compounds. ekb.eg

Antioxidant and Redox Modulatory Roles of Pyrazole Derivatives

Pyrazole derivatives have been investigated for their antioxidant properties. researchgate.netresearchgate.net The ability of these compounds to scavenge free radicals and modulate oxidative stress pathways is a key aspect of their biological activity. A study on novel pyrazole derivatives confirmed their anti-inflammatory and antioxidant activities. journalcra.com Another research paper detailed the synthesis of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and evaluated them as potent antioxidants and 15-Lipoxygenase inhibitors. nih.gov The antioxidant capacity of pyrazoles is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring. nih.gov

Immunomodulatory and Anti-inflammatory Research of Pyrazole Derivatives

The anti-inflammatory and immunomodulatory effects of pyrazole derivatives are well-documented. researchgate.netresearchgate.netnih.gov Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure. nih.gov Research has shown that pyrazole compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. globalresearchonline.net A study on 5-amino-N-(substituted phenyl)-1-(substituted)-3-[(3-chloro-4-fluorophenyl) amino]-1H-pyrazole-4-carboxamide derivatives, which share a similar core structure with this compound, demonstrated in vitro anti-inflammatory activity. journalcra.com Furthermore, the immunomodulatory potential of pyrazole-containing Schiff bases has been reported, with some compounds showing the ability to modulate immune responses. nih.gov

Neuromodulatory and Neurobiological Activity of Pyrazole Derivatives

The pyrazole scaffold has been identified as a promising structure for targeting the central nervous system. Research has explored the potential of pyrazole derivatives in the context of neurodegenerative diseases. acs.org For instance, a study on a compound structurally related to this compound, N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), identified it as a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). researchgate.net This receptor is a target for the treatment of Parkinson's disease. researchgate.net Additionally, pyrazole derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters and a target for antidepressant drugs. nih.gov Other studies have reported on pyrazoline derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. acs.org

Compound/Derivative ClassNeurological TargetPotential Application
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)Metabotropic glutamate receptor 4 (mGlu4)Parkinson's disease
1-Thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivativesMonoamine oxidase B (MAO-B)Neurodegenerative diseases, Depression
3,5-Diaryl-2-pyrazoline-1-carbothioamidesAcetylcholinesterase (AChE)Alzheimer's disease

Anticancer Potential and Cell Proliferation Regulation

The search for novel anticancer agents is a cornerstone of pharmaceutical research. A primary focus of this research is the identification of compounds that can selectively inhibit the growth of cancer cells, a process known as antiproliferative activity. nih.gov Uncontrolled cell proliferation is a hallmark of cancer, often stemming from dysregulation of the cell cycle. nih.govnih.gov The cell cycle is a tightly regulated process that governs cell division and growth. susupport.com It consists of several phases (G1, S, G2, and M), and its progression is controlled by proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov

Many potential anticancer compounds exert their effects by interfering with the cell cycle. For instance, some compounds can induce cell cycle arrest, pausing the division process at a specific phase, such as the G2/M transition. nih.gov This arrest can provide an opportunity for the cell to undergo apoptosis, or programmed cell death, a crucial mechanism for eliminating damaged or cancerous cells. nih.gov The induction of apoptosis is a key indicator of a compound's anticancer potential and can be confirmed through various assays, including annexin (B1180172) V and TUNEL assays, as well as by observing the cleavage of proteins like PARP. nih.gov

The efficacy of potential anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit a specific biological process, such as cell proliferation, by 50%. researchgate.net Lower IC50 values generally indicate greater potency. Research in this area often involves screening compounds against various cancer cell lines to determine their spectrum of activity. nih.govresearchgate.net

Other Investigated Biological Efficacies (e.g., antiparasitic, metabolic regulation)

Beyond anticancer research, chemical compounds are investigated for a wide array of other potential therapeutic applications.

Antiparasitic Activity: The discovery of new antiparasitic agents is critical for treating diseases caused by protozoa and helminths. Researchers often screen natural and synthetic compounds for their ability to inhibit the growth of various parasites. For example, studies have investigated the in vitro antiparasitic activity of compounds against parasites such as Leishmania amazonensis, Trypanosoma cruzi, Acanthamoeba castellanii, and Naegleria fowleri. nih.gov The effectiveness of these compounds is also measured by their IC50 values against the parasites, with a desirable profile including high potency against the parasite and low cytotoxicity towards host cells. nih.gov

Metabolic Regulation: Metabolic regulation refers to the complex network of biochemical processes that control the flow of energy and the synthesis of molecules within an organism. nih.gov Dysregulation of metabolic pathways is implicated in numerous diseases, including diabetes, obesity, and cardiovascular disorders. nih.gov Research in this field explores how different compounds, such as fatty acids, can influence metabolic parameters. nih.gov Studies may investigate changes in lipid profiles, hormonal profiles (e.g., insulin, C-peptide), and markers of inflammation (e.g., TNF-α) following supplementation with a particular compound. nih.gov The goal is to identify substances that can favorably modulate metabolism and potentially be used to manage metabolic diseases.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Mfcd18314490

Delineation of Critical Structural Elements for MFCD18314490 Activity

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is intrinsically linked to the nature and position of substituents on the bicyclic ring system. nih.govresearchgate.net For this compound, the key structural features are the methyl group at the 3-position and the trifluoromethyl group at the 7-position.

The trifluoromethyl (-CF3) group at the 7-position is particularly noteworthy. This group is known to enhance lipophilicity, which can improve a compound's ability to cross biological membranes, such as the blood-brain barrier. Furthermore, the electron-withdrawing nature of the -CF3 group can increase the metabolic stability of the compound. vulcanchem.com In some analogues, the presence of a trifluoromethyl group has been shown to be a key determinant of biological activity. nih.gov For instance, in a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, an analogue with a trifluoromethyl group at the R1 position retained significant activity. acs.org

The methyl group at the 3-position also plays a crucial role. In studies of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, the inclusion of small hydrophobic groups at this position was found to significantly boost their binding to the ATP pockets of kinases. nih.gov

PositionSubstituent in this compoundGeneral Influence on Activity of Analogues
3Methyl (-CH3)Small hydrophobic groups can enhance binding to kinase ATP pockets. nih.gov
7Trifluoromethyl (-CF3)Enhances lipophilicity and metabolic stability. vulcanchem.com Can be crucial for retaining biological activity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative structure-activity relationship (QSAR) studies are a valuable tool in medicinal chemistry for understanding how the physicochemical properties of a series of compounds relate to their biological activity. researchgate.net For the pyrazolo[1,5-a]pyrimidine scaffold, several QSAR studies have been conducted to guide the design of more potent and selective molecules. nih.govresearchgate.netijarbs.com

These studies typically involve developing mathematical models that correlate descriptors of the compounds' structures (such as electronic, steric, and hydrophobic parameters) with their observed biological activities. For example, a QSAR study on a series of pyrazolo[1,5-a]pyrimidines as Pim-1/2 kinase inhibitors used stepwise multiple linear regression to explore the structural requirements for anticancer activity. researchgate.net

In another study focusing on CHK1 inhibitors, QSAR analysis of thirty-seven pyrazolo[1,5-a]pyrimidine derivatives revealed the importance of electrostatic potential charges at specific atoms for their cytotoxic activity. ijarbs.com The study suggested that increasing the negative charge at certain positions could be beneficial for activity, while increasing it at others could be detrimental. ijarbs.com Such models can predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

While a specific QSAR model for this compound has not been reported, the existing models for related pyrazolo[1,5-a]pyrimidines provide a framework for predicting its potential activity and for designing more potent analogues.

QSAR Study FocusKey Findings for Pyrazolo[1,5-a]pyrimidine Analogues
Pim-1/2 Kinase InhibitionExplored structural requirements for anticancer activity using stepwise multiple linear regression. researchgate.net
CHK1 InhibitionRevealed the importance of electrostatic potential charges at specific atoms for cytotoxic activity. ijarbs.com
General Antitumor ActivityPharmacophore modeling and QSAR studies have been used to identify key features for activity against various cancer cell lines. innovareacademics.in

Stereochemical Influences on this compound's Biological Profile

Stereochemistry can play a profound role in the biological activity of chiral molecules. For the pyrazolo[1,5-a]pyrimidine scaffold, the introduction of chiral centers, often through the reduction of the pyrimidine (B1678525) ring, can lead to the formation of multiple stereoisomers with potentially different biological activities. mdpi.com

For instance, the reduction of 5,7-substituted pyrazolo[1,5-a]pyrimidines can result in the formation of four possible stereoisomers. mdpi.com The spatial orientation of the substituents in these isomers can significantly affect their interaction with biological targets. mdpi.com Research has shown that the stereochemical outcome of such reactions can be influenced by the reaction conditions, such as the solvent and reducing agent used. nih.gov For example, the reduction of a pyrazolo[1,5-a]pyrimidine derivative with sodium borohydride (B1222165) in methanol (B129727) favored the formation of the syn-isomer over the anti-isomer. nih.gov

While this compound itself is an aromatic and thus achiral molecule, its potential metabolites or synthetic derivatives created through reduction could be chiral. In such cases, the stereochemistry would become a critical factor in determining the biological profile. The synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines has also been shown to result in products with diverse stereochemistry, with different isomers exhibiting varying levels of anticancer activity. nih.gov

Stereochemical ConsiderationRelevance to Pyrazolo[1,5-a]pyrimidines
Reduction of Pyrimidine RingCan create chiral centers at positions 5 and 7, leading to multiple stereoisomers with different biological activities. mdpi.com
Control of StereochemistryReaction conditions (e.g., solvent, reducing agent) can influence the ratio of stereoisomers formed. nih.gov
Chiral DerivativesSynthesis of derivatives, such as glycohybrids, can introduce stereocenters, with each isomer potentially having a unique biological profile. nih.gov

Advanced Analytical Methodologies in Mfcd18314490 Research

High-Resolution Spectroscopic Techniques for MFCD18314490 Characterization in Complex Matrices

The characterization of this compound in complex samples necessitates the use of high-resolution spectroscopic techniques that provide detailed structural and quantitative information. These methods are indispensable for identifying the compound and elucidating its behavior in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR spectra provide key insights into the molecular structure. For instance, ¹H NMR signals for a related compound, 6,6-dimethyl-N²-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine, show characteristic peaks for the sp³ C6 proton at δ 5.70–5.77 ppm, while aromatic protons appear in the δ 6.8–7.5 ppm range. vwr.com Similarly, ¹³C NMR is used to confirm the carbon framework. vwr.com PubChem provides NMR spectral data for 2,4-Diamino-6-phenyl-1,3,5-triazine, which is essential for its definitive identification. nih.gov

Mass Spectrometry (MS), often coupled with chromatographic separation, is vital for the sensitive detection and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. wikipedia.orgresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular weight with high accuracy, typically within a ±2 ppm error margin for derivatives. vwr.com The NIST WebBook and PubChem databases contain mass spectral data for this compound, showing a top peak at m/z 187 in GC-MS analysis. nih.govresearchgate.net LC-ESI-QFT-MS/MS analysis of its [M+H]⁺ ion (precursor m/z 188.0931) reveals characteristic fragment ions at m/z 104.0494 and 146.0712, which are crucial for its identification in complex matrices. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers information about the functional groups and molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands. For a derivative, peaks around 3340 cm⁻¹ are attributed to the N-H group, while a peak at 3060 cm⁻¹ indicates the presence of a benzene (B151609) ring. nih.gov Studies on cocrystals of this compound have utilized FT-IR to investigate hydrogen bonding interactions. nih.gov Raman spectroscopy has also been used to study the vibrational properties of 2,4-diamino-6-phenyl-1,3,5-triazine on silver surfaces. uochb.cz

UV-Visible spectroscopy is employed to study the electronic transitions in this compound. The compound exhibits a maximum absorption at approximately 249 nm in ethanol. nih.gov This technique has been used in studies of the inclusion complex of benzoguanamine (B160333) with beta-cyclodextrin. sigmaaldrich.comresearchgate.net

Table 1: Spectroscopic Data for this compound (Benzoguanamine)

Spectroscopic Technique Key Findings Reference
¹H NMR Characteristic signals for aromatic and amine protons. vwr.comnih.gov
¹³C NMR Confirms the carbon skeleton of the molecule. vwr.com
GC-MS Top mass spectral peak at m/z 187. nih.govresearchgate.net
LC-MS/MS Precursor ion [M+H]⁺ at m/z 188.0931, with key fragment ions at m/z 104.0494 and 146.0712. nih.gov
FT-IR Characteristic peaks for N-H and benzene ring vibrations. nih.govresearchgate.net

Chromatographic and Electrophoretic Separations for this compound Metabolites

The analysis of this compound and its metabolites in biological and environmental samples relies heavily on the separation power of chromatography and electrophoresis. These techniques are essential for isolating the target analytes from complex matrix components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of triazine compounds. wikipedia.org It is often coupled with UV or mass spectrometric detection. wikipedia.org For instance, a study on the migration of benzoguanamine from food can coatings utilized ultra-high-performance liquid chromatography (UHPLC) coupled to a quadrupole-orbital ion-trap mass spectrometer for both multi-target and non-target analysis. sigmaaldrich.com Another study reported the use of a reversed-phase LC method with a poly(benzoguanamine-co-formaldehyde) stationary phase for the separation of polycyclic aromatic compounds. mpi-bremen.de

Gas Chromatography (GC) is another important technique, particularly for volatile and semi-volatile derivatives of this compound. A confirmatory method for the determination of melamine (B1676169) in animal food products employed GC-MS, using benzoguanamine as an internal standard. bruker.com This method involved the conversion of the analytes to trimethylsilyl (B98337) derivatives prior to analysis. bruker.com

Capillary Electrophoresis (CE) has emerged as a powerful alternative and complementary technique to HPLC for the separation of triazine herbicides and their metabolites. wikipedia.org Methods such as non-aqueous capillary electrophoresis (NACE) with UV detection have been developed and compared favorably with HPLC-UV methods, offering comparable results in the analysis of water samples. wikipedia.org Micellar electrokinetic chromatography (MEKC) has also been optimized for the separation of a group of triazine compounds. sickkids.ca Microchip-based CE systems with electrochemical detection have been developed for the rapid analysis of triazine herbicides, demonstrating the potential for miniaturized and high-throughput analysis. mdpi.comtoutestquantique.frnih.gov

The metabolism of triazines can lead to various degradation products. wikipedia.org While specific metabolite identification for this compound is not extensively detailed in the provided context, the analytical methods described are well-suited for such investigations. The chief mode of action for s-triazines appears to involve carbohydrate metabolism. nih.govnih.gov

Table 2: Chromatographic and Electrophoretic Methods for Triazine Analysis

Technique Application Key Features Reference(s)
HPLC/UHPLC-MS Analysis of benzoguanamine migration from can coatings. High sensitivity and specificity for target and non-target analysis. sigmaaldrich.com
GC-MS Determination of melamine with benzoguanamine as internal standard. Requires derivatization for analysis of polar compounds. bruker.com
NACE-UV Separation of triazine herbicides and metabolites in water. Comparable performance to HPLC-UV. wikipedia.org
MEKC Optimized separation of triazine compounds. Utilizes micelles to enhance separation of neutral and charged species. sickkids.ca

Advanced Microscopy Techniques for this compound Localization Studies

Visualizing the spatial distribution of this compound at the micro- and nanoscale is crucial for understanding its interactions within biological systems and materials. Advanced microscopy techniques offer the potential to achieve this localization.

While direct imaging of this compound is challenging, fluorescence microscopy offers a promising avenue. If the compound itself is fluorescent or can be labeled with a fluorophore, its localization can be determined. A recent study proposed a benzoguanamine dimer as a novel fluorophore probe for the detection of mercury ions, indicating the potential for developing fluorescent derivatives of this compound for imaging purposes. wikipedia.org Confocal microscopy, a specialized type of fluorescence microscopy, can provide high-resolution, three-dimensional images by rejecting out-of-focus light, making it ideal for visualizing the intracellular localization of molecules. sickkids.caspringernature.comnih.gov Super-resolution techniques like single-molecule localization microscopy (SMLM) could potentially achieve even higher resolution, on the order of tens of nanometers. nih.goveuropa.euossila.comresearchgate.net

Electron microscopy, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), has been used to characterize the morphology of materials containing benzoguanamine derivatives. For example, these techniques were employed to study N-propyl-benzoguanamine-SO₃H magnetic nanoparticles. researchgate.net While not directly imaging the this compound molecule, they provide structural context at the nanoscale.

Imaging Mass Spectrometry (IMS) is a powerful, label-free technique that can map the spatial distribution of molecules in a sample. wikipedia.orgsigmaaldrich.comresearchgate.netmdpi.comtoutestquantique.fr Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging allow for the visualization of drugs, metabolites, and other biomolecules directly in tissue sections, which could be applied to study the distribution of this compound in research models. mdpi.comtoutestquantique.fr

Autoradiography is another established technique for visualizing the tissue distribution of radiolabeled compounds. nih.govnih.gov If a radiolabeled version of this compound were synthesized, quantitative whole-body autoradiography (QWBA) could provide detailed information on its distribution throughout an organism. nih.govnih.gov

Bioanalytical Method Development for this compound in Research Models

The development of robust and validated bioanalytical methods is fundamental for pharmacokinetic, toxicokinetic, and metabolism studies of this compound in research models. These methods must be sensitive, specific, accurate, and precise.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the quantitative bioanalysis of small molecules in complex biological matrices like plasma, urine, and tissues. The development of an LC-MS/MS method involves several critical steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required sensitivity.

Chromatographic Separation: Efficient separation is necessary to resolve the analyte from matrix components that can cause ion suppression or enhancement in the mass spectrometer.

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification, providing high selectivity and sensitivity.

Method Validation: Bioanalytical methods must be rigorously validated according to regulatory guidelines to ensure their reliability. mpi-bremen.de Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, range, and stability. mpi-bremen.de

An example of a bioanalytical application is the use of benzoguanamine as an internal standard in a GC-MS method for determining melamine in animal food products, highlighting its utility in quantitative analysis. bruker.com The development of such methods is essential for accurately assessing the exposure and disposition of this compound in preclinical and research settings.

Table 3: Key Considerations in Bioanalytical Method Development for this compound

Development Stage Key Parameters and Techniques Importance Reference(s)
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction Removal of matrix interferences, analyte concentration.
Separation HPLC, UHPLC, GC Resolution of analyte from co-eluting matrix components. wikipedia.orgbruker.com
Detection Tandem Mass Spectrometry (MS/MS) High sensitivity and selectivity for quantification. sigmaaldrich.com

| Validation | Accuracy, Precision, Selectivity, Sensitivity, Stability | Ensures the reliability and reproducibility of the analytical data. | mpi-bremen.de |

Theoretical and Computational Chemistry Approaches to Mfcd18314490

Quantum Chemical Calculations of MFCD18314490 Electronic Properties

Quantum chemical calculations are powerful computational tools used to investigate the electronic structure and properties of molecules. researchgate.net These methods, which solve the Schrödinger equation, can provide insights into a molecule's fundamental characteristics. Techniques like Density Functional Theory (DFT) are often employed to study the electronic properties of atoms and molecules.

For a novel compound like this compound, quantum chemical calculations could theoretically be used to determine a variety of electronic properties. These might include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity, stability, and potential interaction sites. For instance, the HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. However, no specific studies or data sets detailing these properties for this compound are available in the current scientific literature.

Molecular Dynamics Simulations for this compound Conformational Analysis and Binding

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and binding interactions that are often inaccessible through experimental techniques alone.

In the context of this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable three-dimensional structures the molecule can adopt. Furthermore, if a biological target for this compound were identified, MD simulations could model the binding process between the compound and its receptor. This would allow for a detailed examination of the stability of the resulting complex and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding event. At present, no such simulation data has been published for this compound.

In Silico Screening and Virtual Ligand Design for this compound

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the properties of known active compounds. Virtual screening significantly reduces the number of compounds that need to be tested experimentally, thereby accelerating the drug discovery process.

Should this compound be identified as a hit compound, principles of virtual ligand design could be applied. This involves computationally modifying the structure of this compound to improve its binding affinity, selectivity, or other pharmacological properties. This process, also known as lead optimization, leverages computational models to predict how structural changes will affect the molecule's interaction with its target. There is no available research detailing the use of this compound in any virtual screening or ligand design studies.

Predictive Modeling of this compound's Interactions with Biological Systems

Predictive modeling in computational biology aims to create models that can forecast the behavior of a biological system in response to a particular stimulus, such as the introduction of a compound. These models integrate various types of data to understand the complex network of interactions within a cell or organism.

For this compound, predictive models could be developed to anticipate its effects on biological pathways or entire systems. By combining information about the compound's physicochemical properties with data on its potential targets, it would be theoretically possible to simulate its broader biological impact. This could involve predicting its absorption, distribution, metabolism, and excretion (ADME) properties or forecasting its potential to modulate specific cellular signaling pathways. Currently, there are no published predictive models concerning this compound and its interaction with biological systems.

No Environmental or Ecological Research Data Found for this compound

Following a comprehensive search of publicly available scientific literature and environmental databases, no specific research was identified concerning the chemical compound this compound in the context of its environmental and ecological impact. The searches for "this compound environmental degradation," "this compound ecological impact," "this compound bioremediation," "this compound biotransformation," "environmental fate of this compound," and "ecotoxicity of this compound" did not yield any relevant results pertaining to this specific compound.

The provided search results contained general information on the environmental degradation of other substances, such as plastics and various herbicides like MCPA and glyphosate. nih.govresearchgate.netresearchgate.netkpu.carsc.orgnih.govdiva-portal.org The results also offered general principles and methodologies for environmental impact assessments and bioremediation, without any mention of this compound. nih.govresearchgate.nethathitrust.orgresearchgate.netoneoceanhub.orgiucn.orgrfs.org.ukcbd.intresearchgate.net

Consequently, it is not possible to provide an article structured around the requested outline, as there is no available data on the following topics for this compound:

Environmental and Ecological Research on Mfcd18314490

Bioremediation and Biotransformation Studies of MFCD18314490

Without any research findings, the creation of data tables and a list of related compound names is also not feasible. The absence of information suggests that this compound may be a compound with limited industrial use or one that has not yet been subjected to environmental and ecological research.

Future Directions and Emerging Research Frontiers for Mfcd18314490

Identification of Novel and Unexplored Biological Targets for MFCD18314490

Initial research has identified the potential of the 3-benzyl-1,3-benzoxazine-2,4-dione scaffold, to which this compound belongs, as an allosteric inhibitor of mitogen-activated kinase kinase (MEK). Specifically, analogues of this compound have demonstrated inhibitory activity against MEK1, a key component of the Ras/Raf/MEK/ERK signaling pathway, which is often dysregulated in various cancers and viral infections. nih.gov One study highlighted the anti-enterovirus 71 (EV71) activity of these analogues, suggesting that their mechanism of action is linked to the inhibition of this host cell pathway, which the virus hijacks for replication. nih.gov

The primary known biological target for the general class of 3-benzyl-1,3-benzoxazine-2,4-diones is MEK1. nih.gov However, the specific biological targets of the fluorinated derivative, this compound, remain a significant area for future investigation. The introduction of a fluorine atom at the 6th position of the benzoxazine (B1645224) ring can significantly alter the compound's electronic properties, metabolic stability, and binding affinity for various proteins. Therefore, a comprehensive screening of this compound against a panel of kinases and other relevant enzymes is a critical next step.

Future research should focus on:

Broad-spectrum kinase profiling: To determine the selectivity of this compound and identify any off-target effects or novel kinase targets.

Exploration of antiviral activity: Beyond EV71, the potential of this compound against other viruses that rely on the MEK/ERK pathway for replication should be investigated.

Investigation of other signaling pathways: The benzoxazine-dione core may interact with other cellular targets beyond MEK. Unbiased screening approaches, such as chemical proteomics, could reveal novel binding partners and unexplored mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govchemaxon.comoajaiml.com For a compound like this compound, where initial data is limited, AI and ML can play a pivotal role in accelerating research and uncovering its full potential.

Key areas for the integration of AI and ML include:

Predictive Modeling: AI algorithms can be trained on existing data for benzoxazine-dione analogues and other MEK inhibitors to predict the activity, toxicity, and pharmacokinetic properties of this compound and its derivatives. chemaxon.com

De Novo Drug Design: Generative AI models can design novel analogues of this compound with improved potency, selectivity, and drug-like properties.

Target Identification: Machine learning models can analyze large biological datasets to identify potential new targets for this compound based on its chemical structure and known activities.

The use of these computational tools can significantly reduce the time and cost associated with traditional drug discovery methods, enabling a more rapid and efficient exploration of the therapeutic potential of this compound.

Development of Advanced Delivery Systems for Research Applications of this compound

The physicochemical properties of this compound, such as its solubility and permeability, will dictate the need for advanced delivery systems to enhance its bioavailability and efficacy in research settings. While specific data for this compound is not yet available, the development of suitable formulations will be crucial for its preclinical evaluation.

Potential advanced delivery systems that could be explored include:

Nanoparticle-based formulations: Encapsulating this compound in lipid-based or polymeric nanoparticles could improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells.

Prodrug strategies: Modification of the this compound structure to create a prodrug could enhance its absorption and distribution, with the active compound being released at the site of action.

Topical formulations: Given the role of the MEK pathway in some skin conditions, the development of topical formulations for localized delivery could be a viable research direction.

Addressing Unresolved Research Questions and Knowledge Gaps in this compound Studies

As a relatively understudied compound, there are numerous unresolved questions and knowledge gaps concerning this compound. Addressing these will be fundamental to understanding its potential utility.

Research Question Associated Knowledge Gap
What is the precise binding mode of this compound to MEK1?Lack of co-crystal structure or detailed molecular modeling studies.
What is the full kinase selectivity profile of this compound?Limited screening against a comprehensive panel of kinases.
What are the in vivo efficacy and safety profiles of this compound?Absence of preclinical studies in animal models.
What is the metabolic fate of this compound?No data on its metabolism and potential metabolites.
Does the 6-fluoro substitution offer advantages over non-fluorinated analogues?Lack of direct comparative studies on potency, selectivity, and pharmacokinetics.

Collaborative and Interdisciplinary Research Opportunities for this compound

The multifaceted nature of research on a novel compound like this compound necessitates a collaborative and interdisciplinary approach.

Potential collaborative opportunities include:

Academia-Industry Partnerships: Academic labs can focus on fundamental biological studies and target validation, while industry partners can contribute expertise in medicinal chemistry, drug metabolism, and clinical development.

Consortia for Antiviral Research: Given its potential anti-EV71 activity, joining or forming consortia with virologists, immunologists, and public health researchers could accelerate its development as an antiviral agent.

Cross-disciplinary collaborations: Engaging with computational chemists, bioinformaticians, and materials scientists will be crucial for integrating AI/ML and developing advanced delivery systems.

By fostering these collaborations, the research community can pool resources, expertise, and data to more effectively and efficiently unlock the therapeutic potential of this compound.

Q & A

Q. What peer-review criteria are critical for studies involving this compound?

  • Evaluation : Assess hypothesis clarity, methodological rigor, and statistical validity. Flag unaddressed confounders (e.g., solvent effects) .
  • Revision : Address reviewer comments on data interpretation gaps (e.g., unexplained outliers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.